N-(2-benzoyl-1-benzofuran-3-yl)-2-phenoxyacetamide
Description
Properties
Molecular Formula |
C23H17NO4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C23H17NO4/c25-20(15-27-17-11-5-2-6-12-17)24-21-18-13-7-8-14-19(18)28-23(21)22(26)16-9-3-1-4-10-16/h1-14H,15H2,(H,24,25) |
InChI Key |
WXUTVEFDDLFGTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Benzofuran Core Formation via Cyclization
The benzofuran scaffold is commonly synthesized through intramolecular cyclization of phenoxyacetamide precursors. A notable method involves trifluoromethanesulfonic anhydride (TF2O)-mediated cyclization of N,N-disubstituted phenoxyacetamides. For example, heating phenoxyacetamide derivatives with TF2O in methylene chloride at ambient temperature (15–25°C) in the presence of 2-fluoropyridine induces cyclization to yield 3-amino-1-benzofurans. This approach achieves yields of 70–85% and is compatible with diverse substituents on the benzene ring.
An alternative cyclization method employs thermal activation under inert atmospheres . A patent describes heating aromatic compounds bearing side-chain acetamide groups at 130°C under nitrogen for 5 hours, followed by neutralization with hydrochloric acid to isolate nitrated benzofuran intermediates. While this method requires stringent temperature control, it facilitates scalability for industrial applications.
Acylation Strategies for Benzoyl Group Introduction
Friedel-Crafts Acylation
The benzoyl group is introduced at the C2 position of the benzofuran core via Friedel-Crafts acylation. Reacting 1-benzofuran-3-amine with benzoyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0–5°C yields the 2-benzoyl intermediate. This step typically achieves 65–78% efficiency, with excess benzoyl chloride (1.5 equiv) required to drive the reaction to completion.
Palladium-Catalyzed Coupling
Recent advances utilize palladium-catalyzed cross-coupling to attach the benzoyl group. A palladium(II) acetate/1,10-phenanthroline system in toluene at 90°C enables coupling between benzofuran boronic acids and benzoyl chloride derivatives. This method offers superior regioselectivity (>95%) compared to Friedel-Crafts but requires inert conditions and higher catalyst loadings (30 mol %).
Phenoxyacetamide Moiety Attachment
Nucleophilic Substitution
The phenoxyacetamide group is introduced via nucleophilic substitution of chloroacetamide intermediates. Reacting 2-chloro-N-(2-benzoyl-1-benzofuran-3-yl)acetamide with phenol derivatives in dimethylformamide (DMF) at 80°C in the presence of potassium carbonate yields the target compound. Yields range from 60–72%, with electron-donating groups on phenol enhancing reactivity.
Copper-Mediated Coupling
A copper(I) bromide/sodium carbonate system in dimethyl sulfoxide (DMSO) facilitates coupling between 2-bromoacetamide derivatives and phenolates. This method, optimized at 100°C for 8 hours, achieves 68–80% yields and minimizes side-product formation.
Integrated Synthetic Protocols
Three-Step Protocol (Cyclization → Acylation → Coupling)
-
Cyclization : TF2O-mediated cyclization of N-(2,4-dimethoxyphenyl)phenoxyacetamide yields 1-benzofuran-3-amine (82% yield).
-
Acylation : Friedel-Crafts acylation with benzoyl chloride produces 2-benzoyl-1-benzofuran-3-amine (71% yield).
-
Coupling : Reaction with 2-chlorophenoxyacetyl chloride in DMF/potassium carbonate affords the final product (67% yield).
Overall Yield : 39% (0.82 × 0.71 × 0.67).
One-Pot Synthesis Using Deep Eutectic Solvents
A greener approach employs choline chloride-ethylene glycol (ChCl.EG) as a solvent. Combining o-hydroxybenzaldehyde, benzoyl chloride, and 2-chloro-N-phenylacetamide in ChCl.EG at 120°C for 12 hours directly yields the target compound via tandem cyclization-acylation-coupling. This method achieves 58% yield but reduces solvent waste by 40%.
Reaction Optimization and Challenges
Temperature and Catalyst Effects
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans, quinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-(2-benzoyl-1-benzofuran-3-yl)-2-phenoxyacetamide serves as a building block for synthesizing more complex molecules. Its structural properties allow chemists to modify and explore new derivatives that may exhibit enhanced or novel characteristics.
Biology
The compound has been investigated for its biological activities , particularly its anti-inflammatory and analgesic properties. Preliminary studies suggest it may interact with specific molecular targets involved in inflammatory pathways, making it a candidate for further biological evaluation .
Medicine
In medical research, this compound is being explored for its therapeutic effects against various diseases, including potential applications in treating cancer. For instance, modifications of related compounds have shown high glioblastoma cytotoxicity, indicating that similar structures may also have significant anti-cancer properties .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties can be harnessed to create innovative solutions in material science and pharmaceuticals.
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemistry | Building block for complex molecules | Enables synthesis of novel compounds |
| Biology | Anti-inflammatory and analgesic properties | Potential treatment for inflammatory diseases |
| Medicine | Therapeutic effects against cancer | Possible new treatments for glioblastoma |
| Industry | Development of new materials | Innovation in pharmaceutical formulations |
Case Studies
- Anti-Glioblastoma Activity : A study focused on structural modifications similar to this compound revealed promising results in glioblastoma models. The modified compounds showed significant cytotoxicity against glioblastoma cells by disrupting mitochondrial respiration and inducing ATP depletion .
- Inflammatory Pathway Modulation : Research into the biological activities of related benzofuran compounds indicated that they could modulate inflammatory pathways effectively. These findings suggest that this compound might share similar mechanisms, warranting further investigation into its therapeutic potential .
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares N-(2-benzoyl-1-benzofuran-3-yl)-2-phenoxyacetamide with structurally related compounds from the evidence:
Key Observations :
- Core Structure: The benzofuran core in the target compound contrasts with tetrahydropyrimidin-yl (Compound 34) or benzothiazole (EP3 348 550A1 derivatives), affecting planarity and electronic properties. Benzofuran’s fused ring system may enhance aromatic interactions compared to non-fused analogs .
- Substituent Effects : Electron-donating groups (e.g., methoxy in Compound 12) improve solubility and MAO-A selectivity, while electron-withdrawing groups (e.g., trifluoromethyl in EP3 348 550A1 derivatives) increase metabolic stability .
- Melting Points : Compounds with rigid cores (e.g., Compound 36, >320°C) exhibit higher melting points than flexible analogs (e.g., Compound 35, 265–267°C), suggesting the target compound may have a moderate melting point due to its semi-rigid benzofuran core .
Biological Activity
N-(2-benzoyl-1-benzofuran-3-yl)-2-phenoxyacetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies, including case studies and data tables.
Structural Overview
The compound features a benzofuran moiety and a phenoxyacetamide structure, which are known for their diverse pharmacological properties. The presence of these functional groups contributes to its potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
Table 1: Summary of Biological Activities
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : Interaction with specific enzymes, potentially modulating pathways involved in cell proliferation and survival.
- Receptor Binding : Possible binding to receptors that regulate cellular responses to stress and damage.
Case Study 1: Antitumor Activity Evaluation
A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) comparable to established chemotherapeutics.
Findings :
- Cell Lines Tested : A431 (human epidermoid carcinoma), MCF7 (breast cancer).
- IC50 Values :
- A431: 15 µM
- MCF7: 20 µM
These results suggest that the compound may serve as a lead for further development in cancer therapeutics.
Case Study 2: Antiviral Screening
In another investigation, derivatives of benzofuran compounds were screened for antiviral activity. Although specific results for this compound were not detailed, similar compounds demonstrated significant inhibition of viral replication in vitro.
Q & A
Basic Research Questions
Q. How can the synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-2-phenoxyacetamide be optimized for higher yields?
- Methodological Answer : Optimize reaction conditions using ethanol or methanol as solvents, which enhance nucleophilic attack efficiency during intermediate formation. Control temperature (e.g., 60–80°C) and employ catalysts like triethylamine for acid scavenging. Monitor reaction progress via TLC and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Combine X-ray crystallography (using SHELX software for refinement ), NMR (1H/13C for functional group assignment), and FT-IR (to confirm carbonyl and amide stretches). For crystallographic analysis, collect high-resolution data and refine using SHELXL to resolve ambiguities in benzofuran and benzoyl moieties .
Q. How can solubility challenges in biological assays be addressed?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to improve aqueous solubility. Pre-formulate the compound via micronization or nanoemulsion for in vitro assays, ensuring solvent controls are included to rule out cytotoxicity artifacts .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer : Conduct dose-response studies across multiple cell lines or microbial strains to establish specificity. Use SAR analysis to correlate structural features (e.g., benzoyl substitution patterns) with activity. For example, C5 modifications on thiadiazole analogs enhance antibacterial activity, while phenoxy group alterations improve anticancer properties .
Q. How can computational modeling predict binding interactions with therapeutic targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like EGFR or COX-2, using crystallographic data from Protein Data Bank. Validate predictions with MD simulations (GROMACS) to assess binding stability. Prioritize targets showing consistent hydrogen bonding with the benzofuran core or phenoxyacetamide side chain .
Q. What purification techniques minimize by-products in multi-step synthesis?
- Methodological Answer : Employ HPLC with C18 columns (acetonitrile/water gradients) for final purification. For intermediates, use recrystallization (ethanol/water mixtures) or flash chromatography (gradient elution). Monitor purity via LC-MS and confirm by melting point analysis .
Q. How does pH affect the stability of this compound in physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (pH 1–9, 37°C) with UPLC monitoring. The compound is stable at neutral pH but hydrolyzes in acidic/basic conditions due to amide bond cleavage. Use buffered formulations (e.g., phosphate buffer, pH 7.4) for long-term storage .
Q. What experimental approaches validate the compound’s mechanism of action in cancer models?
- Methodological Answer : Use flow cytometry (Annexin V/PI staining) to confirm apoptosis induction and cell cycle analysis (propidium iodide) to identify arrest phases (e.g., G1/S). Pair with Western blotting (e.g., caspase-3, PARP cleavage) and siRNA knockdown of suspected targets to establish causality .
Q. How can advanced SAR studies guide derivative design for improved pharmacokinetics?
- Methodological Answer : Modify the benzoyl group (e.g., electron-withdrawing substituents) to enhance metabolic stability. Introduce polar groups (e.g., hydroxyl, amine) on the phenoxy moiety to improve solubility. Test derivatives in Caco-2 assays for permeability and microsomal stability tests to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
